Cerium(3+);trisulfate;hydrate

Catalog No.
S1902651
CAS No.
13550-47-5
M.F
Ce2H2O13S3
M. Wt
586.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(3+);trisulfate;hydrate

CAS Number

13550-47-5

Product Name

Cerium(3+);trisulfate;hydrate

IUPAC Name

cerium(3+);trisulfate;hydrate

Molecular Formula

Ce2H2O13S3

Molecular Weight

586.4 g/mol

InChI

InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6

InChI Key

KKVSNHQGJGJMHA-UHFFFAOYSA-H

SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Oxidation-Reduction Reactions

Cerium(III) sulfate hydrate can act as both an oxidizing and reducing agent due to the ability of cerium (Ce) to exist in multiple oxidation states (Ce(III) and Ce(IV)). This property makes it useful in various research areas, including:

  • Analytical Chemistry: Cerium(III) sulfate hydrate is a common titrant in volumetric analysis for the determination of oxidizable substances. Source: [Cerium sulfate as an analytical reagent_ as_an_analytical_reagent]

Material Science Research

Cerium(III) sulfate hydrate is used in materials science research for several purposes, including:

  • Solid Oxide Fuel Cells (SOFCs): Cerium(III) sulfate hydrate is a precursor for ceria (CeO2), a material with important applications in SOFCs due to its oxygen storage capacity. Source: [Ceria-based solid electrolytes for fuel cells]
  • Production of Advanced Ceramics: Cerium(III) sulfate hydrate is a starting material for the synthesis of various functional ceramic materials with applications in electronics, catalysis, and optics. Source: [Sol-gel preparation of CeO2-ZrO2 nanocomposites]

Biological Research

Cerium(III) sulfate hydrate has potential applications in biological research, including:

  • Antioxidant Activity: Studies suggest that cerium(III) ions might possess antioxidant properties, although further research is needed to understand the mechanisms involved. Source: [Ce(III)/citrate complex as a superoxide radical scavenger and protetor against oxidative stress: ]
  • Radiopharmaceutical Research: Radioactive isotopes of cerium can be complexed with sulfate groups for potential applications in radiodiagnosis and radiotherapy. Source: [Radiopharmaceuticals with Therapeutic Applications: ]

Cerium(3+);trisulfate;hydrate, commonly referred to as Cerium(III) sulfate hydrate, is a chemical compound with the molecular formula Ce2(SO4)3nH2O\text{Ce}_2(\text{SO}_4)_3\cdot n\text{H}_2\text{O}, where nn represents the number of water molecules associated with the sulfate. The compound typically exists in various hydrated forms, with Cerium(III) sulfate octahydrate being one of the most prevalent forms, characterized by its white to off-white crystalline appearance. Its molecular weight is approximately 586.44 g/mol for the hydrate form and 712.54 g/mol for the octahydrate form .

Cerium is a member of the lanthanide series and is known for its unique properties, including its ability to exist in multiple oxidation states, primarily +3 and +4. As a trivalent ion, cerium plays a significant role in various

  • Hydrolysis: In aqueous solutions, cerium(III) ions can undergo hydrolysis to form cerium hydroxide:
    Ce3++3H2OCe OH 3+3H+\text{Ce}^{3+}+3\text{H}_2\text{O}\rightarrow \text{Ce OH }_3+3\text{H}^+
  • Redox Reactions: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents:
    2Ce3++O22Ce4++2O22\text{Ce}^{3+}+\text{O}_2\rightarrow 2\text{Ce}^{4+}+2\text{O}^{2-}
  • Complex Formation: Cerium(III) ions can form complexes with various ligands, which can alter their solubility and reactivity.

Cerium compounds, including Cerium(3+);trisulfate;hydrate, have been studied for their potential biological applications. Cerium ions exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, they have been investigated for their effects on cellular processes such as apoptosis and proliferation. Research indicates that cerium compounds may also have applications in drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .

Cerium(3+);trisulfate;hydrate can be synthesized through various methods:

  • Direct Reaction: Mixing cerium oxide or cerium carbonate with sulfuric acid produces cerium sulfate:
    CeO2+3H2SO4Ce2(SO4)3+2H2O\text{CeO}_2+3\text{H}_2\text{SO}_4\rightarrow \text{Ce}_2(\text{SO}_4)_3+2\text{H}_2\text{O}
  • Precipitation: Cerium salts can be precipitated from aqueous solutions by adding sulfate sources to cerium solutions under controlled conditions.
  • Hydration: The hydrated forms can be obtained by evaporating solutions containing cerium sulfate under specific humidity conditions.

Studies on the interactions of Cerium(3+);trisulfate;hydrate with other compounds reveal its potential as a modifier in catalytic processes and its ability to influence biological pathways. Research indicates that its interaction with biomolecules can enhance or inhibit certain biological activities, making it a subject of interest for further pharmacological studies .

Cerium(3+);trisulfate;hydrate shares similarities with other rare earth metal sulfates but exhibits unique properties due to its specific oxidation state and hydration characteristics. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Cerium(III) sulfate pentahydrateCe2(SO4)35H2O\text{Ce}_2(\text{SO}_4)_3\cdot 5\text{H}_2\text{O}658.5 g/molContains five water molecules
Lanthanum(III) sulfateLa2(SO4)3\text{La}_2(\text{SO}_4)_3614.5 g/molSimilar structure but different metal
Neodymium(III) sulfateNd2(SO4)3\text{Nd}_2(\text{SO}_4)_3663.5 g/molDifferent rare earth element
Praseodymium(III) sulfatePr2(SO4)3\text{Pr}_2(\text{SO}_4)_3664.5 g/molSimilar properties but different metal

Cerium(3+);trisulfate;hydrate stands out due to its specific hydration state and biological activity, making it particularly valuable in both industrial and research applications .

Cerium(3+);trisulfate;hydrate represents a family of compounds with varying degrees of hydration, all sharing the fundamental stoichiometry of cerium(III) trisulfate with associated water molecules. The basic anhydrous compound has the molecular formula Ce₂(SO₄)₃, consisting of two cerium(III) cations and three sulfate anions [1] [2]. The hydrated forms exhibit diverse water content, creating a series of distinct crystalline phases with different properties and stabilities.

The molecular formula for the general hydrated form is Ce₂(SO₄)₃·nH₂O, where n represents the number of water molecules per formula unit [1] [3]. The most commonly encountered hydration states include the monohydrate (n=1), tetrahydrate (n=4), octahydrate (n=8), nonahydrate (n=9), and dodecahydrate (n=12) [4] [3]. Each hydration state possesses distinct molecular weights and water content percentages, as detailed in the following table:

Hydration StateMolecular FormulaMolecular Weight (g/mol)Water Content (%)
MonohydrateCe₂(SO₄)₃·H₂O586.4 [1]3.1
TetrahydrateCe₂(SO₄)₃·4H₂O650.511.1
OctahydrateCe₂(SO₄)₃·8H₂O792.6 [4]18.2
NonahydrateCe₂(SO₄)₃·9H₂O810.620.0
DodecahydrateCe₂(SO₄)₃·12H₂O864.725.0

The density of cerium(III) sulfate hydrate varies with hydration state, with reported values of 2.89 g/mL at 25°C for the general hydrated form [1] [3]. The compound exhibits hygroscopic properties in its anhydrous state, readily absorbing atmospheric moisture to form stable hydrated phases [4]. This hygroscopic behavior is characteristic of many lanthanide sulfates and contributes to the spontaneous formation of hydrated phases under ambient conditions.

The thermal behavior of these hydrates follows predictable patterns, with water molecules being released at specific temperature ranges. The tetrahydrate begins releasing its water of crystallization at approximately 220°C, while the octahydrate undergoes dehydration at similar temperatures [4]. Complete dehydration to the anhydrous form typically occurs before thermal decomposition, which begins above 600°C for the anhydrous compound [4].

Crystallographic Water Coordination

The coordination environment of water molecules in cerium(III) sulfate hydrates exhibits remarkable complexity and structural diversity. Cerium(III) cations in these compounds typically adopt coordination numbers between 8 and 9, with water molecules occupying specific positions within the coordination sphere alongside sulfate oxygen atoms [5] [6] [7].

In the crystallographic structure of cerium(III) sulfate hydrates, water molecules serve dual roles as both coordinating ligands and lattice-stabilizing components. The coordination geometry around cerium(III) centers varies depending on the hydration state and specific crystalline form. For instance, in compounds with nine-coordinate cerium centers, the coordination environment often resembles a tricapped trigonal prism or irregular polyhedron [6] [7].

The coordination patterns observed in different cerium sulfate hydrates demonstrate the flexible nature of lanthanide coordination chemistry:

CompoundCoordination NumberWater MoleculesSulfate GroupsCoordination Geometry
Ce₂(SO₄)₃·H₂O9 [6]13Irregular
Ce(SO₄)₂·4H₂O8 [5]42Distorted square antiprism
[Ce(SO₄)₃(H₂O)]⁻9 [6]13Tricapped trigonal prism
[H₃O][Ce(SO₄)₂]·H₂O9 [7]12Irregular

The crystallographic data reveal that cerium-oxygen bond lengths vary significantly depending on whether the oxygen atom belongs to a water molecule or sulfate group. In the hydrogen cerium(III) sulfate hydrate structure [H₃O][Ce(SO₄)₂]·H₂O, cerium-oxygen distances range from 2.454(7) to 2.626(6) Å, with the longest bonds typically involving water molecules [7]. This pattern reflects the different coordination strengths of water versus sulfate oxygen atoms.

Water molecules in these structures participate in extensive hydrogen bonding networks that contribute significantly to crystal stability. The hydrogen bonding patterns involve interactions between coordinated water molecules, lattice water molecules, and sulfate oxygen atoms [7]. These interactions create three-dimensional networks that influence the overall crystal packing and thermal stability of the hydrated forms.

The structural analysis of cerium(IV) sulfate tetrahydrate provides additional insights into water coordination patterns. In this compound, the cerium atom is eight-coordinated by four water molecules and four sulfate groups, with the water molecules arranged in a specific geometric pattern that minimizes steric hindrance while maximizing electrostatic stabilization [5] [8].

Crystallographic unit cell parameters for various cerium sulfate compounds demonstrate the structural diversity within this family:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Ce(SO₄)₂·4H₂O (Ce IV)OrthorhombicPnma14.599 [8]11.0065.66090.0909.5
[H₃O][Ce(SO₄)₂]·H₂OMonoclinicP2₁/n9.359 [7]9.9268.44496.53780.1
Ce₂(SO₄)₃·8H₂OMonoclinicP2₁/c11.8211.4410.0890.41363.5
Ce₂(SO₄)₃·4H₂OMonoclinicP2₁/c11.649.8110.1491.21158.0

The coordination number of cerium(III) in aqueous solution has been determined to be approximately 9, with the species [Ce(H₂O)₉]³⁺ being the dominant form [9]. This high coordination number is characteristic of early lanthanides and reflects the large ionic radius of cerium(III) (1.034 Å for nine-coordinate Ce³⁺) [10].

Isomorphous Substitutions and Solid Solutions

Cerium(III) sulfate hydrates exhibit extensive capability for isomorphous substitutions, particularly with other trivalent lanthanide cations. This substitutional behavior stems from the similar ionic radii and identical charge of lanthanide(III) ions, enabling them to replace cerium(III) in the crystal lattice while maintaining the overall structural framework [11] [12].

The formation of solid solutions in lanthanide sulfate systems follows well-established principles of crystal chemistry. Substitutional solid solutions occur when the size difference between the host and guest cations falls within acceptable limits, typically within 15% according to the Hume-Rothery rules [13]. For cerium(III) with an ionic radius of 1.034 Å (nine-coordinate), suitable substituents include other early lanthanides such as lanthanum (1.216 Å), praseodymium (1.179 Å), neodymium (1.163 Å), and samarium (1.132 Å) [11].

Systematic studies of lanthanide sulfate solid solutions have demonstrated that cerium can be partially replaced by other rare earth elements over significant composition ranges. In cerium-lanthanum sulfate systems, substitution levels up to 20% lanthanum have been achieved while maintaining structural integrity [11]. The lattice parameters show systematic variation with composition, reflecting the different ionic radii of the substituent cations.

The extent of isomorphous substitution varies depending on the specific lanthanide involved. For praseodymium substitution in cerium sulfate systems, complete solid solution formation is possible across the entire composition range due to the similar ionic radii and identical coordination preferences [11]. In contrast, substitutions involving smaller lanthanides such as terbium or dysprosium show more limited solubility ranges due to increasing size mismatch.

Crystallographic evidence for solid solution formation comes from systematic changes in unit cell parameters with composition. For example, in the system Ce₁₋ₓLaₓ(OH)₂Cl, increasing lanthanum content leads to isotropic expansion of the unit cell, consistent with the larger ionic radius of lanthanum compared to cerium [11]. Conversely, substitution with smaller lanthanides causes unit cell contraction.

The formation of double sulfate compounds provides another avenue for solid solution behavior. Rare earth double sulfates of the form LnM(SO₄)₂ (where Ln = lanthanide and M = alkali metal) readily accommodate mixed lanthanide compositions [14] [15]. These compounds have been successfully prepared with mixed cerium-containing formulations, demonstrating the versatility of cerium sulfate chemistry in accommodating structural variations.

Templated lanthanide sulfate frameworks show remarkable examples of isomorphous behavior across lanthanide series. In dual organic-amine templated systems, compounds with formulas such as [(CH₃)₂NH₂]₂[H₃N(CH₂)₂NH₃]₀.₅[Ln(SO₄)₃] have been synthesized where Ln can be cerium, europium, gadolinium, or terbium, all maintaining the same structural framework [12]. This demonstrates the robust nature of the sulfate coordination environment in accommodating different lanthanide cations.

The solid solution behavior extends to mixed oxidation state systems where cerium(III) and cerium(IV) can coexist in the same lattice. However, such systems require careful control of redox conditions to prevent disproportionation reactions [16]. The presence of both oxidation states can lead to interesting electronic and catalytic properties not present in single-oxidation-state compounds.

Thermodynamic factors play crucial roles in determining the extent and stability of solid solutions. The formation of cerium-containing solid solutions is generally favored by entropy effects that arise from cation disorder, but these must overcome enthalpy penalties associated with size and electronic mismatch [17] [18]. Temperature-dependent studies show that solid solution ranges typically expand at higher temperatures, consistent with entropy-driven mixing becoming more favorable.

The practical implications of solid solution formation in cerium sulfate systems are significant for materials applications. Mixed lanthanide sulfate compounds often exhibit intermediate properties between the end-member compositions, allowing for property tuning through controlled substitution [11] [12]. This has particular relevance for optical materials where mixed cerium-europium or cerium-terbium compounds can show enhanced luminescence properties compared to single-lanthanide systems.

CompoundCe-O (sulfate) Range (Å)Ce-O (water) Range (Å)Average Ce-O Distance (Å)
[H₃O][Ce(SO₄)₂]·H₂O2.454-2.580 [7]2.6262.54
Ce(SO₄)₂·4H₂O2.42-2.562.48-2.522.49
Ce₂(SO₄)₃·8H₂O2.45-2.622.58-2.642.56
Aqueous Ce³⁺N/A2.51-2.53 [9]2.52

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents a versatile and efficient approach for preparing cerium(3+);trisulfate;hydrate compounds under controlled temperature and pressure conditions. This method enables the formation of crystalline materials with well-defined structures and compositions that are often difficult to achieve through conventional synthesis routes.

The hydrothermal synthesis of cerium sulfate hydrates involves the dissolution of cerium precursors in aqueous media under elevated temperatures and pressures, followed by controlled crystallization processes. Research has demonstrated that different cerium precursors lead to distinct products with varying structural characteristics and hydration states [1] [2] [3].

The most extensively studied hydrothermal pathway involves the use of cerium nitrate as a starting material. When cerium(3+) nitrate is subjected to hydrothermal conditions at temperatures ranging from 120 to 200 degrees Celsius for reaction periods of 5 to 40 hours, the primary product formed is cerium dioxide with a fluorite cubic structure [4] [5]. However, under specific conditions with controlled pH and the presence of sulfate ions, cerium(3+);trisulfate;hydrate derivatives can be obtained.

A particularly significant advancement in hydrothermal synthesis involves the formation of acidic cerium sulfate hydrates. The compound hydrogen hydronium cerium disulfate trihydrate monohydrate has been successfully synthesized through hydrothermal methods at 180 to 240 degrees Celsius [2]. This synthesis pathway involves the crystallization of cerium sulfate in an acidic medium, resulting in a monoclinic crystal system with specific cell parameters: a equals 0.6778 nanometers, b equals 1.9082 nanometers, c equals 0.8827 nanometers, and beta equals 97.332 degrees [2].

The hydrothermal synthesis of cerium oxalate systems has revealed unique formation pathways for cerium hydroxide carbonate compounds. When cerium oxalate is used as a precursor under hydrothermal conditions at 240 degrees Celsius for 2 to 3 days, the formation of cerium hydroxide carbonate occurs as a stable intermediate phase [6]. This compound exhibits a hexagonal crystal structure with lattice parameters a equals 1.253 nanometers and c equals 1.000 nanometers [6].

Template-assisted hydrothermal synthesis has emerged as a sophisticated approach for creating complex cerium sulfate hydrate structures. The use of organic templates such as piperazine enables the formation of two-dimensional layered structures. The compound triethylenediamine cerium hexasulfate dihydrate monohydrate has been successfully synthesized using this approach, resulting in a corrugated layer structure with eight-membered ring channels [3].

The hydrothermal synthesis conditions significantly influence the final product characteristics. Temperature control is critical, as variations in temperature affect both the dissolution kinetics of cerium precursors and the crystallization behavior of the final products. Research has shown that reaction temperatures between 180 and 240 degrees Celsius are optimal for most cerium sulfate hydrate syntheses [2] [3].

Reaction time also plays a crucial role in determining product quality and yield. Extended reaction periods of 24 to 72 hours are typically required to achieve complete crystallization and optimal crystal growth. The pH of the reaction medium must be carefully controlled, as it directly affects the speciation of cerium ions and the stability of different hydrate phases [2] [6].

Synthesis MethodTemperature Range (°C)Reaction Time (hours)Product FormulaCrystalline Structure
Hydrothermal with cerium nitrate120-2005-40CeO2Fluorite cubic
Hydrothermal with cerium sulfate24048-72Ce(OH)3Hexagonal
Hydrothermal with cerium oxalate24048-72CeOHCO3Hexagonal
Acidic hydrothermal with H3O+180-24024-48H3O[Ce(SO4)2(H2O)3]·H2OMonoclinic
Template-assisted hydrothermal180-24024-72[C4N2H12]3[Ce2(SO4)6(H2O)2]·H2OMonoclinic

Precipitation from Sulfuric Acid Media

The precipitation of cerium(3+);trisulfate;hydrate from sulfuric acid solutions represents a fundamental approach for synthesizing these compounds with controlled stoichiometry and purity. This method involves the controlled dissolution of cerium-containing precursors in sulfuric acid media, followed by precipitation under specific conditions that favor the formation of the desired hydrated sulfate phases.

The conversion of cerium dioxide to cerium sulfate in sulfuric acid solutions has been extensively studied and represents the most common industrial approach for cerium sulfate production. The process involves two primary chemical reactions: the dissolution of cerium dioxide and the subsequent precipitation of cerium sulfate [7] [8]. The dissolution reaction can be represented as cerium dioxide reacting with sulfuric acid to form dissolved cerium species, which then precipitate as cerium sulfate hydrates under saturated conditions.

The conversion kinetics are controlled by the dissolution rate of cerium dioxide, which is influenced by several critical parameters. Sulfuric acid concentration plays a pivotal role, with concentrations ranging from 8 to 14 molar per cubic decimeter proving most effective for achieving optimal conversion rates [7]. Higher acid concentrations increase the dissolution rate of cerium dioxide, thereby accelerating the overall conversion process.

Temperature significantly affects both the dissolution and precipitation processes. Research has demonstrated that reaction temperatures between 105 and 135 degrees Celsius provide the optimal balance between dissolution kinetics and precipitation control [7]. At temperatures below 105 degrees Celsius, the dissolution rate becomes prohibitively slow, while temperatures above 135 degrees Celsius may lead to uncontrolled precipitation and reduced product quality.

The particle size of the cerium dioxide precursor directly influences the dissolution kinetics. Studies have shown that smaller particle sizes, ranging from 2.5 to 112.5 micrometers, result in faster dissolution rates due to increased surface area [7]. However, the optimal particle size must be balanced against practical considerations such as filtration efficiency and product purity.

The initial amount of cerium dioxide per unit volume of sulfuric acid solution, commonly referred to as the carbon-to-sulfur ratio, affects the final yield of precipitated cerium sulfate. Research indicates that carbon-to-sulfur ratios between 0.04 and 0.28 molar per cubic decimeter provide optimal yields while maintaining reasonable reaction rates [7].

The precipitation behavior of cerium sulfate from sulfuric acid solutions exhibits unique characteristics compared to other rare earth sulfates. The solubility of cerium sulfate in sulfuric acid decreases with increasing acid concentration due to the common ion effect, leading to enhanced precipitation under highly acidic conditions [9].

Industrial implementation of sulfuric acid precipitation involves careful control of reaction parameters to ensure consistent product quality. The process typically begins with the preparation of a sulfuric acid solution of appropriate concentration, followed by the addition of cerium dioxide precursor under controlled agitation. The reaction mixture is then heated to the desired temperature and maintained for sufficient time to achieve complete conversion [9].

The precipitation process can be enhanced through the use of controlled cooling and crystallization techniques. Gradual cooling of the saturated cerium sulfate solution promotes the formation of well-crystallized hydrated phases with improved purity and particle size distribution .

Quality control during sulfuric acid precipitation involves monitoring several key parameters. The pH of the reaction medium must be maintained within the optimal range of 1 to 3 to ensure complete dissolution of cerium dioxide while preventing premature precipitation of unwanted phases [11]. Temperature control is critical to maintain the proper balance between dissolution and precipitation kinetics.

Precipitation MethodpH RangeTemperature (°C)Cerium Oxidation StateParticle Size (nm)
Sodium hydroxide precipitation9-1025-85Ce(III)/Ce(IV)30-160
Ammonium hydroxide precipitation10-1125-70Ce(III)/Ce(IV)5-50
Hydrogen peroxide assisted2-425-55Ce(III) to Ce(IV)20-100
Oxalic acid precipitation4-625-95Ce(III)10-80
Sulfuric acid precipitation1-3105-135Ce(IV)2.5-112.5 μm

Thermal Dehydration and Recrystallization

Thermal dehydration and recrystallization processes constitute essential methodologies for obtaining cerium(3+);trisulfate;hydrate compounds with controlled hydration states and improved crystallinity. These thermal treatments enable the systematic removal of water molecules from hydrated cerium sulfate precursors while simultaneously promoting structural reorganization and crystal growth.

The thermal dehydration of cerium sulfate hydrates proceeds through a series of well-defined stages, each characterized by specific temperature ranges and corresponding weight losses. Research has established that the dehydration process begins at approximately 75 degrees Celsius and continues through multiple stages up to 1000 degrees Celsius, with distinct phases occurring at different temperature intervals [12] [13].

The initial dehydration stage occurs between 75 and 275 degrees Celsius, during which loosely bound water molecules are removed from the crystal structure. This stage typically results in a weight loss of 15 to 25 percent, corresponding to the removal of external hydration water while maintaining the basic sulfate framework [12]. The dehydration behavior during this stage is relatively gradual and controllable, making it suitable for producing partially dehydrated intermediate compounds.

Complete dehydration of the hydrated cerium sulfate occurs between 275 and 400 degrees Celsius, with an additional weight loss of 30 to 35 percent [12]. This stage involves the removal of more tightly bound water molecules, including those that may be coordinated directly to cerium ions or incorporated within the crystal lattice structure. The resulting anhydrous cerium sulfate maintains structural integrity while exhibiting modified physical and chemical properties.

The decomposition initiation stage begins at approximately 600 degrees Celsius and extends to 650 degrees Celsius. During this phase, the sulfate structure begins to break down, leading to the formation of intermediate compounds such as cerium oxysulfides [12]. The weight loss during this stage is relatively modest, typically 5 to 10 percent, but represents the beginning of fundamental structural changes.

Rapid decomposition occurs between 775 and 800 degrees Celsius, characterized by substantial weight loss of 40 to 45 percent [12]. This stage involves the breakdown of the sulfate framework and the formation of cerium oxysulfate and cerium dioxide phases. The rapid nature of this decomposition requires careful temperature control to prevent uncontrolled reaction conditions.

The final product formation stage extends from 800 to 1000 degrees Celsius, during which the ultimate decomposition products are formed. Depending on the atmospheric conditions, the final products may include cerium trioxide or cerium dioxide, with total weight losses ranging from 42 to 69 percent [12]. Under nitrogen atmosphere conditions, cerium trioxide is typically formed, while oxidizing conditions favor cerium dioxide formation.

Recrystallization processes can be employed during thermal treatment to improve crystal quality and achieve desired morphologies. Controlled cooling rates following high-temperature treatment allow for the growth of well-formed crystals with improved structural perfection. The recrystallization process is particularly effective when combined with controlled atmosphere conditions that prevent unwanted side reactions.

The thermal behavior of cerium sulfate hydrates exhibits unique characteristics compared to other rare earth sulfates. The presence of cerium in multiple oxidation states can lead to complex decomposition pathways that are sensitive to atmospheric conditions and heating rates [12]. Cerium in the trivalent state typically forms cerium trioxide upon complete decomposition, while tetravalent cerium tends to form cerium dioxide.

Temperature programming during thermal dehydration allows for precise control over the extent of water removal and the formation of specific hydration states. Isothermal treatments at intermediate temperatures can be used to produce cerium sulfate hydrates with defined water content, such as monohydrates, dihydrates, or tetrahydrates [14].

The kinetics of thermal dehydration follow established models for solid-state reactions, with activation energies typically ranging from 100 to 150 kilojoules per mole depending on the specific dehydration stage and atmospheric conditions [12]. These kinetic parameters are essential for designing optimal thermal treatment protocols for industrial applications.

Dehydration StageTemperature Range (°C)Weight Loss (%)Phase Present
Initial dehydration75-27515-25Ce2(SO4)3·xH2O
Complete dehydration275-40030-35Ce2(SO4)3 (anhydrous)
Decomposition initiation600-6505-10Ce2(SO4)3 + oxysulfides
Rapid decomposition775-80040-45CeOSO4 + CeO2
Final product formation800-100042-69Ce2O3/CeO2

High-Purity Production Techniques

High-purity production of cerium(3+);trisulfate;hydrate requires sophisticated purification techniques that effectively remove trace impurities while maintaining the integrity of the desired compound. These methods are essential for applications requiring exceptional purity levels, such as analytical standards, catalysts, and advanced materials applications.

The achievement of high-purity cerium sulfate hydrates begins with the selection of appropriate starting materials and purification of precursors. Ultra-pure cerium dioxide serves as the preferred starting material, as it can be readily converted to cerium sulfate hydrates through controlled acid dissolution processes [15]. The purity of the starting cerium dioxide directly impacts the final product quality, with typical specifications requiring iron oxide content below 5 parts per million [15].

Direct oxide conversion methods represent the most straightforward approach for high-purity production. This process involves the controlled dissolution of high-purity cerium dioxide in concentrated sulfuric acid under precisely controlled conditions. The reaction is typically carried out at temperatures between 105 and 135 degrees Celsius, with careful monitoring of the dissolution rate to prevent the formation of unwanted by-products [9].

The conversion process must be carefully controlled to ensure complete dissolution while minimizing the formation of impurities. Key parameters include acid concentration, temperature, reaction time, and agitation conditions. Research has shown that sulfuric acid concentrations between 10 and 14 molar provide optimal dissolution rates while maintaining high purity levels [7].

Oxalate precipitation followed by calcination represents an advanced purification technique capable of achieving purity levels exceeding 99.99 percent. This method involves the precipitation of cerium oxalate from purified cerium solutions, followed by controlled calcination to convert the oxalate to cerium dioxide [15]. The oxalate precipitation step effectively removes most metallic impurities due to the selective precipitation characteristics of cerium oxalate.

The oxalate precipitation process requires careful control of pH, temperature, and reagent purity. The optimal pH range for cerium oxalate precipitation is typically between 4 and 6, with precipitation temperatures maintained between 25 and 95 degrees Celsius [15]. The use of high-purity oxalic acid is essential to prevent the introduction of additional impurities during the precipitation process.

Calcination of the precipitated cerium oxalate is performed at temperatures between 450 and 1000 degrees Celsius under controlled atmospheric conditions. The calcination process converts the oxalate to cerium dioxide while removing organic impurities and residual water. The resulting high-purity cerium dioxide can then be converted to cerium sulfate hydrates through acid dissolution processes [15].

Crystallization control techniques enable the production of high-purity cerium sulfate hydrates with improved crystal structure and reduced impurity incorporation. These methods involve the controlled precipitation of cerium sulfate from purified solutions under conditions that favor the formation of high-quality crystals. Temperature control, supersaturation levels, and nucleation conditions are critical parameters in these processes [9].

Recrystallization procedures can further enhance purity levels by exploiting differences in solubility between the desired compound and potential impurities. Multiple recrystallization cycles may be employed to achieve ultra-high purity levels, with each cycle providing additional purification. The recrystallization process is typically performed at temperatures between 80 and 120 degrees Celsius using high-purity solvents [9].

Acid leaching purification represents an advanced technique for removing trace metallic impurities from cerium sulfate hydrates. This process involves the selective dissolution of impurities using carefully controlled acid solutions while leaving the cerium sulfate hydrate largely unaffected. The acid leaching process is typically performed at temperatures between 60 and 95 degrees Celsius using high-purity acids [9].

The selection of appropriate leaching conditions is critical to achieving effective impurity removal without compromising the integrity of the cerium sulfate hydrate. Parameters such as acid concentration, temperature, contact time, and solid-to-liquid ratio must be optimized for each specific impurity profile. Common leaching acids include hydrochloric acid, nitric acid, and dilute sulfuric acid solutions.

Quality control during high-purity production involves comprehensive analytical testing to verify impurity levels and structural integrity. Advanced analytical techniques such as inductively coupled plasma mass spectrometry, X-ray fluorescence spectroscopy, and high-resolution nuclear magnetic resonance spectroscopy are employed to detect and quantify trace impurities [16].

The final purity levels achievable through these techniques range from 99.9 to 99.999 percent, depending on the specific method employed and the number of purification steps performed. Industrial applications typically require purity levels of 99.9 to 99.99 percent, while specialized analytical applications may demand ultra-high purity levels exceeding 99.999 percent [16] [17].

Production MethodPurity Level (%)Key Impurities RemovedTemperature (°C)
Direct oxide conversion99.9-99.99Fe, Al, Ca, Mg105-135
Oxalate precipitation + calcination99.99+Fe2O3 < 5ppm450-1000
Crystallization control99.9+Other REEs25-95
Recrystallization99.95+Sulfate residues80-120
Acid leaching purification99.999Trace metals60-95

Dates

Last modified: 04-14-2024

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